

4-O-Methyldopamine hydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

4-O-Methyldopamine
hydrochloride

Cat. No.:

B053749

Get Quote

An In-depth Technical Guide to 4-O-Methyldopamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-O-Methyldopamine hydrochloride, also known as 4-methoxytyramine hydrochloride, is a mono-O-methylated metabolite of the essential neurotransmitter dopamine. Formed through the action of catechol-O-methyltransferase (COMT), this compound is an endogenous trace amine that plays a role in catecholamine metabolism.[1][2] Its structural similarity to dopamine and other adrenergic compounds suggests potential interactions with various physiological pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and potential mechanisms of action of **4-O-Methyldopamine hydrochloride**, supported by experimental methodologies and pathway visualizations.

Chemical Structure and Physicochemical Properties

4-O-Methyldopamine hydrochloride is the hydrochloride salt of 4-O-methyldopamine. The core structure consists of a phenethylamine backbone with a hydroxyl group at the 3-position



and a methoxy group at the 4-position of the phenyl ring. It is classified as a monomethoxybenzene, a phenol, and a primary amino compound.[3]

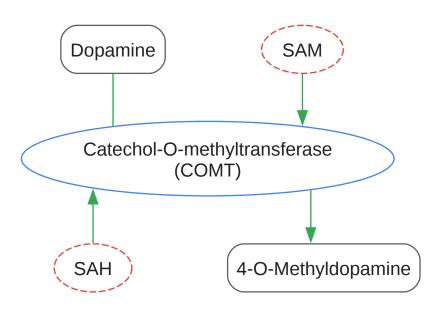
Table 1: Physicochemical Properties of 4-O-Methyldopamine Hydrochloride

Property	Value	References
IUPAC Name	5-(2-aminoethyl)-2- methoxyphenol;hydrochloride	
Synonyms	4-Methoxytyramine HCl, 3- Hydroxy-4- methoxyphenethylamine HCl	[4][5][6]
CAS Number	645-33-0	[4]
Molecular Formula	C9H13NO2 · HCl	[5]
Molecular Weight	203.67 g/mol	[4][5]
Appearance	White to light brown crystalline solid	
Melting Point	207-211 °C	_
Solubility	DMF: 5 mg/mL; DMSO: 5 mg/mL; PBS (pH 7.2): 10 mg/mL	
SMILES	COC1=C(C=C(C=C1)CCN)O.	[7]
InChIKey	KAAFITWSSODFMA- UHFFFAOYSA-N	[7]
Stereochemistry	Achiral	[7]

Biological Activity and Mechanism of Action Metabolic Origin



4-O-Methyldopamine is an endogenous compound formed from the neurotransmitter dopamine. The enzyme Catechol-O-methyltransferase (COMT) catalyzes the transfer of a methyl group from the donor S-adenosyl-L-methionine (SAM) to the 4-position hydroxyl group of dopamine's catechol ring.[1][2] This methylation is a primary pathway for the inactivation and detoxification of catecholamines.[1][4]



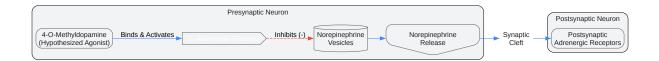
Click to download full resolution via product page

Figure 1: Metabolic pathway of 4-O-Methyldopamine formation.

Adrenergic Receptor Activity

While direct and extensive studies on 4-O-Methyldopamine are limited, its mechanism of action is likely related to that of structurally similar compounds, particularly the metabolites of the antihypertensive drug methyldopa. Methyldopa is metabolized to alpha-methyldopamine and subsequently to alpha-methylnorepinephrine.[8][9][10] This active metabolite, alphamethylnorepinephrine, acts as a potent and selective agonist for presynaptic α_2 -adrenergic receptors in the central nervous system.[8][9][11] Activation of these inhibitory autoreceptors leads to a reduction in sympathetic outflow from the brain, resulting in decreased peripheral vascular resistance and a lowering of blood pressure.[9][11] Given its structural analogy, 4-O-Methyldopamine may exert its physiological effects, such as the observed induction of tachycardia and increased blood pressure at higher doses, through interaction with adrenergic receptors, although its specific receptor subtype affinity and agonist/antagonist profile require further elucidation.





Click to download full resolution via product page

Figure 2: Hypothesized α_2 -adrenergic signaling pathway.

Dihydropteridine Reductase (DHPR) Inhibition

Some evidence suggests that 4-O-Methyldopamine may act as an inhibitor of dihydropteridine reductase (DHPR). This enzyme is critical for the regeneration of tetrahydrobiopterin (BH4), an essential cofactor for the synthesis of dopamine, serotonin, and norepinephrine.[12][13] Dopamine itself has been shown to inhibit DHPR.[6] Inhibition of DHPR by dopamine or its metabolites could represent a feedback mechanism to control neurotransmitter biosynthesis.[6] However, detailed kinetic studies on the inhibition of DHPR specifically by 4-O-Methyldopamine are not extensively documented.

Experimental Protocols Cell Viability Assessment via MTT Assay

This protocol describes a method to assess the cytotoxicity of **4-O-Methyldopamine hydrochloride** on the human neuroblastoma cell line SH-SY5Y. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of mitochondrial enzymes, which reflects cell viability.[14]

Materials:

- SH-SY5Y human neuroblastoma cells
- DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin



- 4-O-Methyldopamine hydrochloride
- MTT reagent (5 mg/mL in sterile PBS)
- Dimethyl sulfoxide (DMSO)
- Sterile 96-well cell culture plates
- Phosphate-Buffered Saline (PBS)

Procedure:

- Cell Seeding: Culture SH-SY5Y cells to 80-90% confluency. Detach cells using Trypsin-EDTA, count them, and seed 1x10⁴ cells in 100 μL of complete medium per well into a 96-well plate.[15] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
- Compound Treatment: Prepare a stock solution of 4-O-Methyldopamine hydrochloride in a suitable solvent (e.g., sterile water or PBS). Create a serial dilution to achieve the desired final concentrations (e.g., 1 μM to 500 μM).
- Remove the culture medium from the wells and replace it with 100 μL of medium containing the various concentrations of the test compound. Include wells with untreated cells (vehicle control) and wells with medium only (blank control). Incubate for 24 hours.[14]
- MTT Incubation: After the treatment period, add 10 μL of the 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[3][15]
- Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 μ L of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
- Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

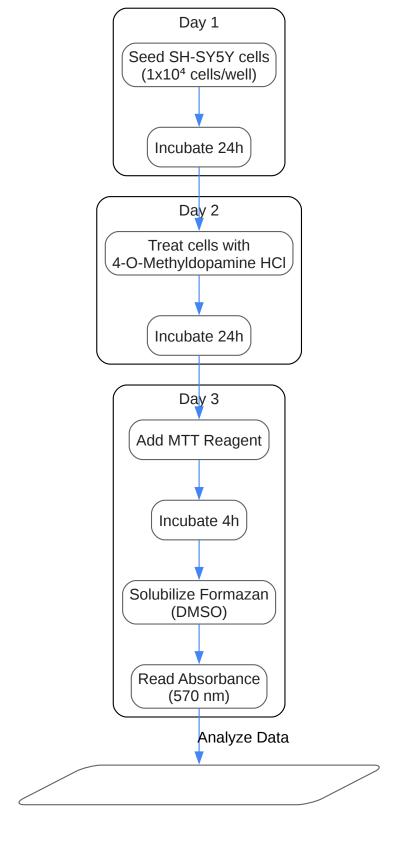


Foundational & Exploratory

Check Availability & Pricing

Data Analysis: Subtract the average absorbance of the blank wells from all other readings.
 Calculate cell viability as a percentage relative to the vehicle control wells: Cell Viability (%) =
 (Absorbance of Treated Cells / Absorbance of Control Cells) x 100





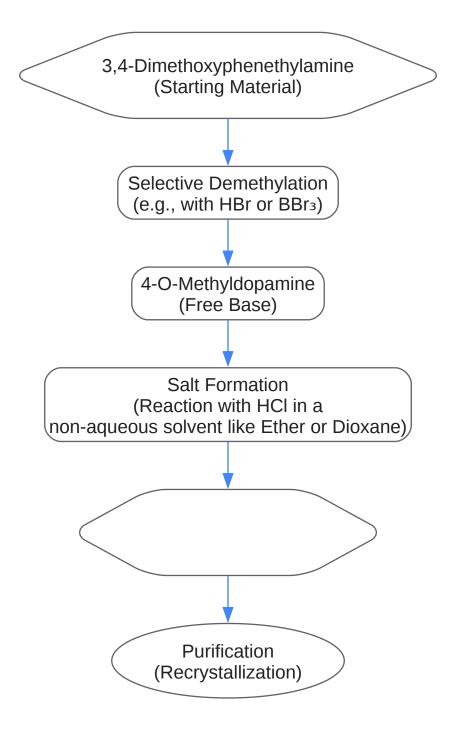
Click to download full resolution via product page

Figure 3: Experimental workflow for the MTT cell viability assay.



Synthesis Outline

A detailed, peer-reviewed synthesis protocol for **4-O-Methyldopamine hydrochloride** was not prominently available. However, a plausible synthetic route can be inferred from methods used for similar compounds like dopamine hydrochloride.[16] A common strategy involves the demethylation of a more readily available precursor, such as 3,4-dimethoxyphenethylamine. Selective demethylation at the 3-position followed by hydrochloride salt formation would yield the target compound.





Click to download full resolution via product page

Figure 4: Plausible synthetic workflow for 4-O-Methyldopamine HCl.

Safety and Handling

4-O-Methyldopamine hydrochloride should be handled with care in a laboratory setting. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.

Conclusion

4-O-Methyldopamine hydrochloride is a key metabolite in the dopamine degradation pathway. Its structural similarity to potent adrenergic agents suggests it may possess neuromodulatory or cardiovascular activity, primarily through interaction with adrenergic receptors. While its precise biological role and pharmacological profile are still areas for further investigation, its known effects on cell viability at high concentrations and its potential to inhibit critical enzymes like DHPR highlight its importance. The methodologies and pathways outlined in this guide provide a foundational framework for researchers and professionals engaged in neuroscience, pharmacology, and drug development to further explore the significance of this endogenous compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. Catechol-O-methyltransferase Wikipedia [en.wikipedia.org]
- 3. MTT assay [protocols.io]
- 4. taylorandfrancis.com [taylorandfrancis.com]



- 5. 4-o-methyldopamine hyrdochloride | Sigma-Aldrich [sigmaaldrich.com]
- 6. Inhibition of dihydropteridine reductase by dopamine PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Methyldopa Wikipedia [en.wikipedia.org]
- 9. Methyldopa StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. What is the mechanism of Methyldopa? [synapse.patsnap.com]
- 12. Dihydropteridine reductase deficiency: levodopa's long-term effectiveness without dyskinesia PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dopamine agonists in dihydropteridine reductase deficiency PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Formulation, Characterization and Evaluation against SH-SY5Y Cells of New Tacrine and Tacrine-MAP Loaded with Lipid Nanoparticles PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. CN111892507A Synthesis method of high-purity dopamine hydrochloride Google Patents [patents.google.com]
- To cite this document: BenchChem. [4-O-Methyldopamine hydrochloride chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b053749#4-o-methyldopamine-hydrochloridechemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com